CYP450 Metabolic Stability: Tetrahydropyran vs. Piperidine Bioisosteres
In medicinal chemistry programs targeting ion channels, the tetrahydropyran (THP) ring is often employed as a metabolic soft spot replacement for piperidine. While direct data for this precise compound is not publicly available, class-level inference from related ROMK inhibitor patents shows that THP-containing benzamides exhibit reduced CYP2D6 inhibition compared to their piperidine counterparts [1]. This suggests that 3-chloro-N-(THP-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide may offer a more favorable drug-drug interaction profile than the hypothetical piperidine analog.
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined for this exact compound |
| Comparator Or Baseline | Piperidine analog: CYP2D6 IC50 typically <1 µM in this chemical series |
| Quantified Difference | THP analogs generally show >10-fold shift (estimated) |
| Conditions | Human liver microsome assay, patent-level data on generic scaffolds |
Why This Matters
For laboratories conducting in vitro ADME panels, selecting the THP variant over a piperidine bioisostere may reduce off-target CYP liability, streamlining hit-to-lead progression.
- [1] Google Patents. US9718808B2 – Inhibitors of the renal outer medullary potassium channel. Merck Sharp & Dohme Corp., 2017. View Source
